molecular formula C18H21FN4O B4798532 N-(3-FLUORO-4-METHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

N-(3-FLUORO-4-METHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4798532
M. Wt: 328.4 g/mol
InChI Key: QENWMLOVIRXMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-FLUORO-4-METHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Introduction of the pyridine moiety: This step may involve a nucleophilic substitution reaction where the piperazine derivative reacts with a pyridine-containing electrophile.

    Carboxamide formation: The final step could involve the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the piperazine ring.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The fluorine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties, possibly as a candidate for drug development.

    Industry: May be used in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE would depend on its specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-FLUORO-4-METHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

The presence of the fluorine atom and the specific substitution pattern on the phenyl ring may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-14-5-6-15(12-17(14)19)21-18(24)23-10-8-22(9-11-23)13-16-4-2-3-7-20-16/h2-7,12H,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENWMLOVIRXMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-FLUORO-4-METHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
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N-(3-FLUORO-4-METHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
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N-(3-FLUORO-4-METHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

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